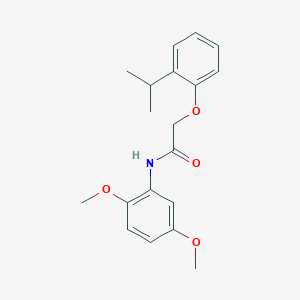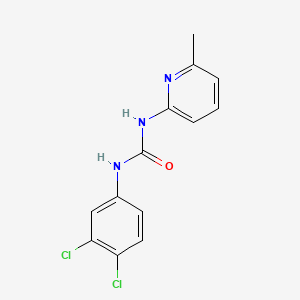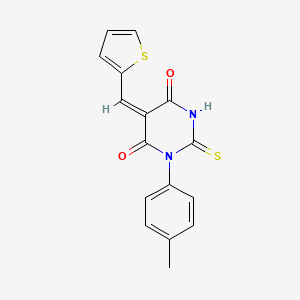![molecular formula C18H21N3O2S2 B5537860 4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.10751927 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Minor Groove Binding
The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the compound , are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are utilized in fluorescent DNA staining due to their ability to penetrate cells easily, making them valuable in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Additionally, Hoechst derivatives find applications as radioprotectors and topoisomerase inhibitors, highlighting their significance in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives, including the compound , have shown efficacy in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to a variety of serotonin receptor-related effects. Their extensive distribution in tissues, including the brain, and their biotransformation pathways highlight the complex pharmacokinetics and pharmacodynamics of arylpiperazine derivatives. This review underscores the necessity for further research on the physiological and pathological factors affecting these compounds' activity and their potential roles in pharmacological applications (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure in the compound of interest, is significant in the rational design of drugs, being part of many drugs with varied therapeutic uses like antipsychotic, antihistamine, antianginal, and antidepressant, among others. This review of patents containing piperazine compounds with therapeutic uses describes the variety of molecular designs bearing the piperazine entity, showcasing its flexibility as a building block in drug discovery. The study emphasizes the need for further therapeutic investigations on piperazine-based molecules for various diseases, suggesting the potential of such compounds in developing new drugs (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been reported to display potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review covers the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. It aims to assist medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the critical role of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).
Propriétés
IUPAC Name |
4-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-3-24-18-19-14(12-25-18)10-16(22)20-8-9-21(17(23)11-20)15-6-4-13(2)5-7-15/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQXJVZVNKOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5537793.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)


![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B5537826.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)
![4,11,12,13-tetramethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5537851.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)
